molecular formula C10H10N4O B3383766 1-phenyl-1H-pyrazole-4-carbohydrazide CAS No. 485320-54-5

1-phenyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B3383766
CAS No.: 485320-54-5
M. Wt: 202.21 g/mol
InChI Key: HUHMJJXREIPQCF-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic organic compound characterized by its phenyl group attached to a pyrazole ring, which in turn is connected to a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods, including the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbohydrazide group.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrazole-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce 1-Phenyl-1H-pyrazole-4-carboxylic acid hydrazide.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-Phenyl-1H-pyrazole-4-carbohydrazide has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly as a precursor for drugs targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals, such as herbicides, due to its herbicidal properties.

Comparison with Similar Compounds

  • Pyrazole-4-carboxylic acid derivatives

  • Substituted pyrazoles

  • Other phenyl-substituted pyrazoles

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Properties

IUPAC Name

1-phenylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-13-10(15)8-6-12-14(7-8)9-4-2-1-3-5-9/h1-7H,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHMJJXREIPQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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